1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol

Medicinal Chemistry Liver X Receptor Fluorine Bioisosterism

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol (CAS 2164355-37-5) is a gem-difluorinated tertiary alcohol containing a terminal epoxide moiety, with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol. This compound belongs to the class of fluorinated oxiranes, which are valued in medicinal chemistry as versatile intermediates for introducing fluorine atoms into bioactive scaffolds.

Molecular Formula C6H10F2O2
Molecular Weight 152.141
CAS No. 2164355-37-5
Cat. No. B2528368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol
CAS2164355-37-5
Molecular FormulaC6H10F2O2
Molecular Weight152.141
Structural Identifiers
SMILESCC(CC1CO1)(C(F)F)O
InChIInChI=1S/C6H10F2O2/c1-6(9,5(7)8)2-4-3-10-4/h4-5,9H,2-3H2,1H3
InChIKeyXBUXTPXUWMLVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol (CAS 2164355-37-5): Procurement Guide for Fluorinated Epoxide Building Blocks


1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol (CAS 2164355-37-5) is a gem-difluorinated tertiary alcohol containing a terminal epoxide moiety, with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol . This compound belongs to the class of fluorinated oxiranes, which are valued in medicinal chemistry as versatile intermediates for introducing fluorine atoms into bioactive scaffolds. The gem-difluoro substitution adjacent to the hydroxyl group confers distinct physicochemical properties relative to non-fluorinated analogs, including altered hydrogen-bonding capacity, enhanced metabolic stability, and modified lipophilicity [1]. The compound is commercially available from major suppliers including Sigma-Aldrich (MilliporeSigma) with a specified purity of 95%, stored at 4°C, and distributed in liquid physical form .

Why Generic Substitution of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol (CAS 2164355-37-5) with Non-Fluorinated Analogs Is Not Scientifically Equivalent


Substituting 1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol with its non-fluorinated counterpart 2-methyl-3-(oxiran-2-yl)propan-2-ol (or other in-class epoxides lacking the gem-difluoro motif) introduces fundamental differences in electronic structure and downstream chemical behavior that preclude simple interchangeability. The gem-difluoro group adjacent to the hydroxyl moiety functions as a carbonyl or methylene bioisostere while simultaneously increasing oxidative and hydrolytic stability, modulating pKa, and altering molecular conformation through stereoelectronic gauche effects [1]. Critically, experimental evidence in structurally analogous systems demonstrates that introducing gem-difluoro substitution at a methylene position can invert pharmacological activity—for example, converting a LXRβ inverse agonist into an agonist in fluorinated oxysterol analogs [2]. Consequently, any synthetic route or biological assay optimized for the difluorinated scaffold will not yield equivalent outcomes with non-fluorinated analogs; the differences are not incremental but can be functional in nature, requiring explicit validation rather than assumption of interchangeability.

Quantitative Differentiation Evidence for 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol (CAS 2164355-37-5) Versus In-Class Alternatives


Gem-Difluoro Substitution Alters Pharmacological Activity Profile: Evidence from Oxysterol LXRβ Modulator Analogs

In a structurally relevant gem-difluoro alcohol system, fluorination of a methylene group to a CF2 moiety fundamentally altered the pharmacological activity profile of LXRβ modulators. The non-fluorinated parent compound (75) acted as an inverse agonist, whereas the corresponding gem-difluoro alcohol analog (77) exhibited agonist activity [1]. This demonstrates that gem-difluoro substitution in tertiary alcohol systems bearing epoxide-like or oxirane-derived scaffolds can invert rather than merely modulate biological function.

Medicinal Chemistry Liver X Receptor Fluorine Bioisosterism Nuclear Receptor Pharmacology

Gem-Difluoro Group Modulates Ligand-Binding Pocket Interactions via Direct Fluorine-Residue Contacts

Molecular dynamics simulations of gem-difluoro alcohol analogs (compounds 76 and 77) in comparison to non-fluorinated parent compound 2 revealed that the introduced fluorine atoms actively participate in interactions with specific residues within the LXRβ ligand-binding pocket [1]. These fluorine-mediated contacts represent binding contributions that are absent in non-fluorinated comparators, providing a structural rationale for observed functional differences.

Molecular Modeling Ligand-Receptor Interactions Fluorine-Protein Contacts Computational Chemistry

Commercial Availability with Defined Purity and Storage Specifications from Sigma-Aldrich

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol is commercially stocked and distributed by Sigma-Aldrich (MilliporeSigma) under catalog number ENAH95E72562, with a documented purity of 95%, liquid physical form, and specified storage temperature of 4°C . This represents verified commercial availability from a major global supplier with associated Certificates of Analysis available upon request, in contrast to many structurally related gem-difluoro epoxide alcohols that remain non-commercial custom synthesis items.

Chemical Procurement Building Block Fluorinated Intermediate Epoxide

Validated Research and Industrial Application Scenarios for 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol (CAS 2164355-37-5)


Synthesis of Fluorinated β-Amino Alcohol Scaffolds for Medicinal Chemistry

This compound serves as a precursor for constructing fluorinated β-amino alcohols via regioselective nucleophilic epoxide ring-opening with amine nucleophiles. The gem-difluoro group adjacent to the tertiary alcohol confers enhanced metabolic stability and modulated hydrogen-bonding capacity relative to non-fluorinated β-amino alcohols [1]. Such scaffolds are established intermediates in the development of beta-blocker analogs, protease inhibitors, and other therapeutic candidates where fluorine substitution has been demonstrated to improve pharmacokinetic profiles [1].

Dual-Functional Building Block in Parallel Fragment-Based Library Synthesis

The compound contains two orthogonal reactive handles: an electrophilic terminal epoxide susceptible to nucleophilic ring-opening, and a tertiary hydroxyl group amenable to alkylation, acylation, or sulfonation. This bifunctionality enables sequential or parallel diversification strategies in library synthesis. The gem-difluoro motif serves as a metabolically stable replacement for carbonyl or methylene groups, making this compound particularly valuable in fragment-based drug discovery programs targeting binding pockets where fluorinated moieties have demonstrated enhanced affinity or selectivity [1].

Development of Fluorine-Containing Agrochemical Intermediates

Fluorinated organic compounds represent a major class of modern agrochemicals, with approximately 30-40% of commercial pesticides containing at least one fluorine atom. The oxirane moiety provides a reactive entry point for conjugation with heterocyclic frameworks common in fungicidal, herbicidal, and insecticidal active ingredients, while the gem-difluoro group contributes to environmental persistence and target-site specificity through altered lipophilicity and metabolic resistance [1].

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